molecular formula C9H15NO3 B1254785 Bao gong teng A

Bao gong teng A

Cat. No.: B1254785
M. Wt: 185.22 g/mol
InChI Key: FSXBMHMVOFJROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bao gong teng A involves several steps. One method includes the alkylation of 3-hydroxypyridine with benzylbromide to form 1-benzyl-3-hydropyridinium bromide. This intermediate is then condensed with acrylonitrile using triethylamine at reflux temperature, yielding a bicyclic nitrile . The reduction of this nitrile with lithium aluminum hydride produces the bicyclic hydroxy nitrile . Further steps involve protection, oxidation, and hydrogenation reactions to yield the final product .

Industrial Production Methods

. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Bao gong teng A undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid (MCPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen over palladium/carbon (H2/Pd-C)

    Solvents: Chloroform (CHCl3), ethanol (EtOH)

    Catalysts: Triethylamine, benzylbromide

Major Products

The major product of these reactions is this compound itself, along with various intermediates such as bicyclic nitriles and hydroxy derivatives .

Comparison with Similar Compounds

Similar Compounds

    Pilocarpine: Another muscarinic agonist used in the treatment of glaucoma.

    Physostigmine: An acetylcholinesterase inhibitor used to increase acetylcholine levels.

Uniqueness

Bao gong teng A is unique due to its dual hypotensive and miotic activities, which are not commonly found together in other compounds . Additionally, its natural origin from Erycibe obtusifolia Benth adds to its uniqueness .

Conclusion

This compound is a valuable compound with significant applications in cardiovascular and glaucoma research. Its unique properties and natural origin make it an important subject of study in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

(2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXBMHMVOFJROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C(CCC1N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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